molecular formula C8H16 B031399 Cyclopentane, 1,2,4-trimethyl-, trans,cis- CAS No. 16883-48-0

Cyclopentane, 1,2,4-trimethyl-, trans,cis-

Katalognummer: B031399
CAS-Nummer: 16883-48-0
Molekulargewicht: 112.21 g/mol
InChI-Schlüssel: PNUFYSGVPVMNRN-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentane, 1,2,4-trimethyl-, trans,cis- is an organic compound with the molecular formula C₈H₁₆. It is a derivative of cyclopentane, where three hydrogen atoms are replaced by methyl groups at positions 1, 2, and 4. This compound exists in different stereoisomeric forms due to the spatial arrangement of the methyl groups. The trans,cis- form indicates that the methyl groups at positions 1 and 2 are on opposite sides, while the methyl group at position 4 is on the same side as the methyl group at position 2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopentane, 1,2,4-trimethyl-, trans,cis- can be synthesized through various chemical reactions. One common method involves the cyclization of isoprene derivatives under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired stereoisomeric form is obtained .

Industrial Production Methods

In industrial settings, the production of cyclopentane, 1,2,4-trimethyl-, trans,cis- often involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentane, 1,2,4-trimethyl-, trans,cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cyclopentane, 1,2,4-trimethyl-, trans,cis- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cyclopentane, 1,2,4-trimethyl-, trans,cis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Cyclopentane, 1,2,4-trimethyl-, trans,cis- can be compared with other similar compounds, such as:

  • Cyclopentane, 1,2,4-trimethyl-, cis,cis-
  • Cyclopentane, 1,2,4-trimethyl-, trans,trans-
  • Cyclohexane derivatives with similar substitution patterns

The uniqueness of cyclopentane, 1,2,4-trimethyl-, trans,cis- lies in its specific stereoisomeric form, which can influence its chemical reactivity and interactions with other molecules .

Eigenschaften

CAS-Nummer

16883-48-0

Molekularformel

C8H16

Molekulargewicht

112.21 g/mol

IUPAC-Name

(1R,2R)-1,2,4-trimethylcyclopentane

InChI

InChI=1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1

InChI-Schlüssel

PNUFYSGVPVMNRN-HTQZYQBOSA-N

SMILES

CC1CC(C(C1)C)C

Isomerische SMILES

C[C@@H]1CC(C[C@H]1C)C

Kanonische SMILES

CC1CC(C(C1)C)C

Physikalische Beschreibung

Liquid;  [Sigma-Aldrich MSDS]

Piktogramme

Flammable

Synonyme

(1α,2β,4α)-1,2,4-Trimethyl-cyclopentane;  1-trans-2-cis-4-Trimethylcyclopentane;  trans-1,2,cis-1,4-1,2,4-Trimethyl-cyclopentane;  trans,cis-1,2,4-Trimethylcyclopentane

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.